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molecular formula C12H15ClN2O2 B2384698 4-chloro-N-cyclohexyl-2-nitroaniline CAS No. 87815-75-6

4-chloro-N-cyclohexyl-2-nitroaniline

Cat. No. B2384698
M. Wt: 254.71
InChI Key: BOMZVYQIOVFFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05714489

Procedure details

41.6 g (0.16 mol) of 4-chloro-N-cyclohexyl-2-nitroaniline were dissolved in 400 ml of ethanol and, after addition of 4.2 g of Raney nickel, hydrogenated under 1 bar at 25° C. The mixture was then filtered and the filtrate was concentrated under reduced pressure to yield 37.3 g (100%) of the product.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([NH:6][CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)=[C:4]([N+:15]([O-])=O)[CH:3]=1>C(O)C.[Ni]>[NH2:15][C:4]1[CH:3]=[C:2]([Cl:1])[CH:14]=[CH:13][C:5]=1[NH:6][CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
41.6 g
Type
reactant
Smiles
ClC1=CC(=C(NC2CCCCC2)C=C1)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(NC2CCCCC2)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 37.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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